molecular formula C18H20ClN5O B214024 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214024
M. Wt: 357.8 g/mol
InChI Key: ZEZPMHDEQHNMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide exhibits significant biochemical and physiological effects. This compound has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to exhibit a dose-dependent effect on the inhibition of COX-2 activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to inhibit COX-2 activity. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One of the directions is to study its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
Conclusion
In conclusion, 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in the field of medicine. Its ability to inhibit COX-2 activity makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid, which is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is further reacted with 4-chloro-1-methyl-1H-pyrazole-3-carboxamide to obtain the desired product.

Scientific Research Applications

4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.

properties

Product Name

4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H20ClN5O/c1-11-7-5-6-8-14(11)9-24-13(3)16(12(2)21-24)20-18(25)17-15(19)10-23(4)22-17/h5-8,10H,9H2,1-4H3,(H,20,25)

InChI Key

ZEZPMHDEQHNMKZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=NN(C=C3Cl)C)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=NN(C=C3Cl)C)C

Origin of Product

United States

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